molecular formula C20H19NO7S B2763474 [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1798408-38-4

[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2763474
CAS No.: 1798408-38-4
M. Wt: 417.43
InChI Key: FOEYXWRGTNRGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic compound of high chemical interest, primarily utilized in specialized research and development settings. Its molecular structure incorporates a 1,3-benzodioxole group, a motif present in various biologically active compounds . The compound's core research value lies in its potential as a key intermediate for the synthesis of more complex molecules for pharmaceutical and life science research. Researchers can employ it in probe development to study biochemical pathways and intermolecular interactions. The presence of the ethenylsulfonylamino group suggests potential reactivity that may be exploited in designing enzyme inhibitors or targeted covalent probes. This product is intended for laboratory research purposes by trained professionals only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7S/c1-14-2-4-15(5-3-14)8-9-29(24,25)21-11-20(23)26-12-17(22)16-6-7-18-19(10-16)28-13-27-18/h2-10,21H,11-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYXWRGTNRGGN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate , identified by its CAS number 1798408-38-4 , has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular formula of the compound is C20H19NO7SC_{20}H_{19}NO_7S, with a molecular weight of 417.4 g/mol . Although specific density and boiling point data are not available, the compound's structure suggests significant interaction capabilities with biological targets due to its functional groups.

Structural Characteristics

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of a sulfonylamino group further enhances its potential for enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

Recent studies have indicated that derivatives of benzodioxole compounds exhibit notable enzyme inhibitory activities. For instance, in vitro assays demonstrated that certain benzodioxole derivatives significantly inhibit α-amylase , an enzyme critical in carbohydrate metabolism. The compound's analogs showed IC₅₀ values ranging from 0.68 µM to 0.85 µM , indicating potent inhibition with minimal cytotoxic effects on normal cell lines (IC₅₀ > 150 µM) .

Table 1: Inhibition Potency of Benzodioxole Derivatives

CompoundEnzyme TargetIC₅₀ (µM)Cytotoxicity (IC₅₀ on Hek293t)
IIaα-Amylase0.85>150
IIcα-Amylase0.68>150
IIdCancer Cells26-65N/A

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, one derivative exhibited significant activity against multiple cancer types with IC₅₀ values between 26 µM and 65 µM . This suggests that the compound may serve as a lead for developing new anticancer therapies.

In Vivo Studies

In vivo investigations using a streptozotocin-induced diabetic mouse model revealed that treatment with certain derivatives resulted in a substantial reduction in blood glucose levels—from 252.2 mg/dL to 173.8 mg/dL —demonstrating the compound's potential as an antidiabetic agent . Such findings underscore the therapeutic promise of benzodioxole derivatives in metabolic disorders.

Case Study 1: Antidiabetic Effects

A study conducted on diabetic mice treated with the compound demonstrated significant improvements in glycemic control. The reduction in blood glucose levels after multiple doses indicates that this compound could be beneficial for managing diabetes, potentially through mechanisms involving α-amylase inhibition and other metabolic pathways.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, several analogs were tested for their cytotoxic effects on cancer cell lines, revealing varying degrees of efficacy. While some analogs showed promising anticancer activity, others were found to be cytotoxic at lower concentrations, necessitating further refinement of these compounds for therapeutic use .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Key analogs from crystallographic studies () include:

Compound Name Aryl Substituent Melting Point (°C) Solubility (mg/mL)
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-dichloro 142–144 0.12 (DMSO)
2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate 4-fluoro 135–137 0.25 (DMSO)
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate 4-methyl 128–130 0.35 (DMSO)
  • Electron-withdrawing groups (e.g., Cl, Br) increase melting points due to enhanced dipole interactions but reduce solubility.
  • Electron-donating groups (e.g., methyl) lower melting points but improve solubility, as seen in the 4-methylphenyl analog .

The target compound’s 4-methylstyryl group balances lipophilicity (logP ~3.2 estimated) and solubility, comparable to the 4-methylphenyl ester in .

Sulfonamide and Ester Linkage Variations

  • Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (): Replaces the benzodioxole with a triazole-methoxyphenyl system.
  • [2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (): Substitutes benzodioxole with methoxydibenzofuran, increasing steric bulk and π-surface area. The dibenzofuran system may enhance fluorescence properties, useful in imaging applications .

Pharmacological Relevance of Benzodioxole Derivatives

  • bk-MDDMA (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) (, entry 38): Shares the benzodioxole core but lacks the sulfonamide group. Reported as a psychoactive substance, suggesting the benzodioxole moiety may confer CNS activity .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, typically starting with the coupling of the benzodioxole moiety to the sulfonamide-acetate backbone. Key steps include:

  • Acylation : Reacting 1,3-benzodioxol-5-amine with an acylating agent (e.g., chloroacetyl chloride) in the presence of a base like triethylamine to form the amide bond .
  • Sulfonylation : Introducing the [(E)-2-(4-methylphenyl)ethenyl]sulfonyl group via nucleophilic substitution under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity. TLC monitoring (Rf = 0.3–0.5) ensures reaction completion .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₂₁H₂₀N₂O₇S: 444.11 g/mol) .
  • HPLC : Assess purity using a C18 column (UV detection at 254 nm) .

Q. How can researchers screen this compound for initial biological activity?

  • Enzyme Inhibition Assays : Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric kits (e.g., IC₅₀ determination with ATPase activity assays) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. What mechanistic approaches can elucidate its enzyme inhibition properties?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., benzodioxole π-stacking with aromatic residues) .
  • Mutagenesis : Validate binding residues via site-directed mutagenesis of recombinant enzymes .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Modify Substituents : Compare analogs with varying sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methylphenyl) to assess impact on potency .
  • Bioisosteric Replacement : Replace the benzodioxole ring with indole or quinoline to enhance metabolic stability .

Q. What strategies address stability issues in biological assays?

  • pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Plasma Stability : Assess half-life in human plasma (37°C) to predict in vivo performance .

Q. How should contradictory data in biological assays be resolved?

  • Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Dose-Response Curves : Ensure consistency across multiple replicates (n ≥ 3) and use statistical tools (e.g., ANOVA) to confirm significance .

Environmental and Safety Considerations

  • Ecotoxicity : Follow protocols from long-term environmental impact studies (e.g., Project INCHEMBIOL) to assess biodegradation and bioaccumulation potential .
  • Waste Management : Neutralize reaction byproducts (e.g., sulfonic acids) with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.